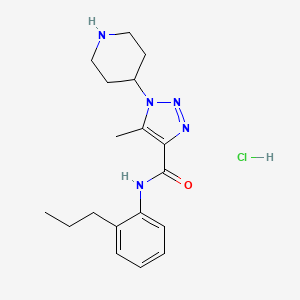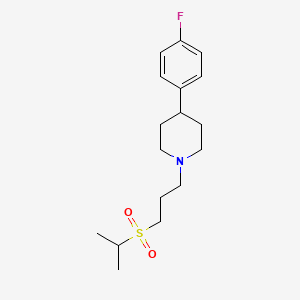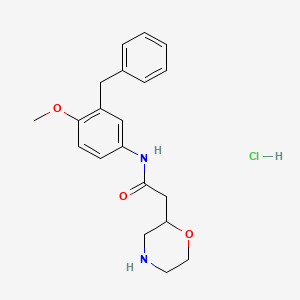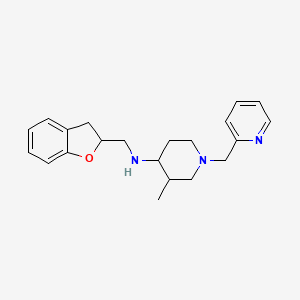
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride, also known as ML204, is a small molecule inhibitor that targets the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain.
Mécanisme D'action
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride targets the ion channel TRPC4, which is a member of the transient receptor potential (TRP) family of ion channels. TRPC4 is involved in regulating various physiological processes, such as blood pressure, cardiac hypertrophy, and pain sensation. This compound binds to the pore-forming region of the TRPC4 channel, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the TRPC4 channel. In cardiac hypertrophy, this compound has been shown to decrease the size of cardiomyocytes by inhibiting the TRPC3 and TRPC6 channels. In chronic pain, this compound has been shown to decrease pain sensation by inhibiting the TRPC5 channel.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in in vitro and in vivo experiments. Another advantage is that it has a high specificity for the TRPC4, TRPC3, TRPC6, and TRPC5 channels, which allows for targeted inhibition. One limitation is that it has a low solubility in water, which can make it difficult to use in some experiments. Another limitation is that it has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the development of more potent and selective TRPC inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride involves several steps, including the condensation of 4-amino-1-methylpiperidine with 2-bromo-1-phenylpropane, followed by the reaction of the resulting intermediate with 1,2,4-triazole-3-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain. In hypertension, this compound has been shown to inhibit the TRPC4 channel, which is involved in regulating blood pressure. In cardiac hypertrophy, this compound has been shown to inhibit the TRPC3 and TRPC6 channels, which are involved in the development of cardiac hypertrophy. In chronic pain, this compound has been shown to inhibit the TRPC5 channel, which is involved in the development of neuropathic pain.
Propriétés
IUPAC Name |
5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.ClH/c1-3-6-14-7-4-5-8-16(14)20-18(24)17-13(2)23(22-21-17)15-9-11-19-12-10-15;/h4-5,7-8,15,19H,3,6,9-12H2,1-2H3,(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWFAAVBMNTEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3CCNCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)


![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)